Chloro vs. Bromo Analog: Physicochemical Profile
The 4-chloro substituent in the target compound provides a distinct advantage over the direct 4-bromo analog (CAS 1339412-35-9) in terms of lipophilicity and metabolic stability. The target compound's computed XLogP3-AA is 0.1, whereas the bromo analog, with a higher molecular weight (261.12 g/mol vs. 216.67 g/mol) and increased halogen size, is expected to exhibit a higher logP, which can be detrimental to metabolic stability and solubility [1]. This difference in lipophilicity is a critical parameter in drug design, where lower logP values are generally preferred to avoid off-target binding and rapid hepatic clearance.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3-AA: 0.1; MW: 216.67 g/mol |
| Comparator Or Baseline | 4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide (CAS 1339412-35-9); XLogP3-AA: ~0.5 (estimated); MW: 261.12 g/mol |
| Quantified Difference | Approximate XLogP3 difference of +0.4 for the bromo analog; MW difference of 44.45 g/mol. |
| Conditions | Computed properties from PubChem (XLogP3 3.0) and vendor datasheets. |
Why This Matters
The lower lipophilicity and molecular weight of the chloro derivative suggest superior drug-like properties and synthetic tractability, making it a more attractive starting point for lead optimization programs.
- [1] PubChem. Compound Summary for CID 64039389: 4-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-methylbutanamide. View Source
